3-Chloro-5-(chlorocarbonyl)phenylboronic acid, anhydride
CAS No.:
Cat. No.: VC13297376
Molecular Formula: C7H3BCl2O2
Molecular Weight: 200.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H3BCl2O2 |
|---|---|
| Molecular Weight | 200.81 g/mol |
| IUPAC Name | 3-chloro-5-oxoboranylbenzoyl chloride |
| Standard InChI | InChI=1S/C7H3BCl2O2/c9-6-2-4(7(10)11)1-5(3-6)8-12/h1-3H |
| Standard InChI Key | NNGSOHKTJKSZCB-UHFFFAOYSA-N |
| SMILES | B(=O)C1=CC(=CC(=C1)Cl)C(=O)Cl |
| Canonical SMILES | B(=O)C1=CC(=CC(=C1)Cl)C(=O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a phenyl ring substituted with chlorine and chlorocarbonyl groups at the 3- and 5-positions, respectively, alongside a boronic acid anhydride moiety. This configuration enhances electrophilicity, facilitating nucleophilic substitution and cross-coupling reactions .
Physical and Chemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 957120-24-0 | |
| Molecular Formula | ||
| Molecular Weight | 200.81 g/mol | |
| Density | N/A | |
| Boiling Point | N/A | |
| Exact Mass | 200.968 g/mol | |
| PSA (Polar Surface Area) | 34.14 Ų |
The anhydride form lacks hydroxyl groups, increasing stability and shelf life compared to its boronic acid counterpart.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via dehydration of 3-chloro-5-(chlorocarbonyl)phenylboronic acid using agents like acetic anhydride or thionyl chloride. Key steps include:
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Lithiation-Halogen Exchange: 1-Bromo-3-chlorobenzene reacts with n-butyllithium at -78°C in THF .
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Boronation: Trimethyl borate is introduced to form the boronic ester, followed by acidic hydrolysis .
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Anhydride Formation: Dehydration under controlled conditions yields the anhydride.
Reaction Scheme:
Industrial Methods
Large-scale production employs continuous-flow systems with automated temperature control (20–50°C) and solvent recovery, achieving >95% purity.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a key partner in Pd-catalyzed couplings, enabling biaryl bond formation. Its chlorocarbonyl group enhances electrophilicity, permitting reactions under mild conditions.
Example Reaction:
Performance Metrics:
| Substrate (Ar-X) | Yield (%) | Conditions | Reference |
|---|---|---|---|
| 4-Bromotoluene | 85 | 80°C, 12 h | |
| 2-Iodonaphthalene | 78 | 60°C, 6 h |
Pharmaceutical Intermediates
The compound is critical in synthesizing antiviral agents, particularly against orthopoxviruses (e.g., smallpox). Case studies highlight its role in forming pyridine-carboxylate inhibitors with IC values <10 nM.
Biological Activity and Mechanisms
Antiproliferative Effects
Studies using the SRB assay demonstrate potent activity against cancer cell lines:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| A2780 (Ovarian) | 12.5 | Caspase-3-mediated apoptosis |
| MCF7 (Breast) | 15.0 | G2/M cell cycle arrest |
| MV-4-11 (Leukemia) | 10.0 | Mitotic spindle disruption |
Microtubule Dynamics
The compound disrupts tubulin polymerization, akin to paclitaxel, but with a unique binding profile that avoids common resistance mechanisms.
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 (Skin irritation) | P305+P351+P338 (Eye rinse) |
| H319 (Eye irritation) | P261 (Avoid inhalation) |
| H335 (Respiratory irritation) | P271 (Use ventilation) |
Comparative Analysis with Analogues
The chlorocarbonyl group in 3-Chloro-5-(chlorocarbonyl)phenylboronic anhydride confers superior electrophilicity, enabling reactions incompatible with simpler boronic acids .
Recent Advances and Future Directions
Decarbonylative Cross-Coupling
A 2025 study demonstrated its use in Pd-catalyzed decarbonylation with aryl esters, expanding access to biaryl motifs without directing groups .
Polymer Functionalization
Incorporation into polyurethane matrices enhances thermal stability ( increase by 40°C) and drug-loading capacity (up to 22% w/w).
Future Research Priorities:
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Scalable synthesis to reduce production costs.
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Exploration of photocatalytic applications.
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In vivo toxicology profiling for therapeutic use.
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